molecular formula C18H18N4O3S B10877835 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide

4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide

Cat. No.: B10877835
M. Wt: 370.4 g/mol
InChI Key: STKVXAQHFWXHDG-UHFFFAOYSA-N
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Description

4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide typically involves the reaction of 1-phenyl-3-methyl-4-propionylpyrazol-5-one with benzenesulfonyl hydrazide in ethanol. The reaction is carried out under reflux conditions, and the product crystallizes in the keto form. The carbonyl oxygen atom forms an intramolecular hydrogen bond with the neighboring NH group, stabilizing the structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrazolone ring or the sulfonamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazolone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may produce amines or reduced pyrazolone derivatives.

Scientific Research Applications

4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrazol-3-one, 4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-5-methyl-2-phenyl-
  • 1-Phenyl-3-methyl-4-propionylpyrazol-5-one

Uniqueness

4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable intramolecular hydrogen bonds and its versatile reactivity make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H18N4O3S/c1-12(20-14-8-10-16(11-9-14)26(19,24)25)17-13(2)21-22(18(17)23)15-6-4-3-5-7-15/h3-11,21H,1-2H3,(H2,19,24,25)

InChI Key

STKVXAQHFWXHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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